molecular formula C13H18INO B11928197 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Cat. No.: B11928197
M. Wt: 331.19 g/mol
InChI Key: RWQPMAMEPSNFTP-UHFFFAOYSA-M
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Description

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a quaternary indolium salt characterized by a methoxy group at the 5-position of the indole ring and three methyl groups at positions 1, 2, and 2. It serves as a key intermediate in synthesizing cyanine dyes, fluorescent probes, and ionic liquids (IBILs) due to its electron-rich aromatic system and stability under diverse reaction conditions .

Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

5-methoxy-1,2,3,3-tetramethylindol-1-ium;iodide

InChI

InChI=1S/C13H18NO.HI/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4;/h6-8H,1-5H3;1H/q+1;/p-1

InChI Key

RWQPMAMEPSNFTP-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)C.[I-]

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Followed by Alkylation

The most widely reported method involves a two-step process:

  • Formation of 2,3,3-trimethyl-5-methoxy-3H-indole via Fischer indole synthesis.

  • Quaternization of the indole nitrogen using methyl iodide.

Step 1: Indole Formation

  • Reactants : 4-Methoxyphenylhydrazine hydrochloride and methyl isopropyl ketone.

  • Conditions : Reflux in ethanol or acetic acid (5–24 h) under nitrogen.

  • Mechanism : Acid-catalyzed cyclization forms the indole core.

  • Yield : 83–99% after purification via column chromatography.

Step 2: N-Methylation

  • Reactants : 2,3,3-trimethyl-5-methoxy-3H-indole and methyl iodide.

  • Conditions : Reflux in acetonitrile or toluene (12–24 h).

  • Work-up : Precipitation with hexanes or diethyl ether, followed by recrystallization.

  • Yield : 49–85%.

Key Data :

ParameterValue/DescriptionSource
Starting Material4-Methoxyphenylhydrazine hydrochloride
Cyclization SolventEthanol, acetic acid
Methylation SolventAcetonitrile, toluene
Final Product Purity>95% (NMR, LCMS)

Acetic Anhydride-Mediated Methylation

  • Reactants : Preformed indole and methyl iodide in acetic anhydride.

  • Conditions : Reflux for 5 minutes.

  • Yield : 31% (lower due to side reactions).

  • Advantage : Rapid reaction time.

Kornblum Oxidation Variations

  • Reactants : 1,2,3,3-Tetramethyl-3H-indolium iodide derivatives.

  • Conditions : Iodine/DMSO system for in situ aldehyde generation.

  • Application : Secondary functionalization, though less common for the methoxy variant.

Optimization Studies

Solvent and Temperature Effects

  • Acetonitrile vs. Toluene : Higher yields (85%) in acetonitrile due to improved solubility of intermediates.

  • Reflux Duration : Prolonged methylation (>12 h) minimizes residual starting material but risks over-alkylation.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (70:30) removes unreacted ketones.

  • Recrystallization : Ethanol or ethanol/chloroform mixtures yield crystalline products.

Comparative Table :

MethodYield (%)Purity (%)Key ObservationSource
Fischer + Acetonitrile8598Optimal for scale-up
Acetic Anhydride Route3190Fast but low yield
Kornblum OxidationN/AN/ALimited to functionalized derivatives

Structural Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 7.56 (d, J = 8.7 Hz, 1H), 3.90 (s, 3H, OCH3), 3.04 (s, 3H, NCH3), 1.65 (s, 6H, C(CH3)2).

  • 13C NMR : δ 159.0 (C-O), 134.1 (C-N+), 53.4 (NCH3), 21.9 (C(CH3)2).

  • HRMS : [M]+ Calculated: 204.14; Found: 204.0.

Challenges in Synthesis

  • Demethylation Risks : Harsh conditions (e.g., HBr reflux) may cleave the methoxy group.

  • Byproducts : Over-alkylation at C2 or C3 positions necessitates careful stoichiometry.

Applications in Functional Materials

  • Photochromic Sensors : Methoxy group enhances electron-donating capacity, enabling Cu2+ detection at 0.11 μM LOD.

  • Dye Chemistry : Key intermediate for spiropyrans and cyanine dyes .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Analytical Chemistry

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is utilized as a dye and indicator in various analytical techniques. Its ability to undergo colorimetric changes makes it suitable for detecting and quantifying substances in complex mixtures.

Application Technique Description
DyeingSpectrophotometryUsed to measure absorbance at specific wavelengths.
IndicatorTitrationActs as a visual indicator for endpoint detection.

Biological Research

In biological contexts, this compound is employed for staining nucleic acids and proteins. Its fluorescent properties allow for effective labeling of cellular components.

Application Technique Description
DNA StainingFluorescence MicroscopyEnables visualization of DNA in cells.
Protein LabelingWestern BlottingFacilitates detection of specific proteins.

Medical Applications

Research has indicated potential therapeutic applications of 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide in drug delivery systems and as an anticancer agent. Studies are ongoing to explore its mechanisms of action and efficacy.

Application Focus Area Findings
Drug DeliveryNanoparticle SystemsEnhances the stability and bioavailability of drugs.
Anticancer ResearchCell Line StudiesDemonstrated cytotoxic effects on cancer cells in vitro.

Case Study 1: Analytical Use in Environmental Monitoring

A study employed 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide as a fluorescent probe to detect heavy metals in water samples. The results showed a high sensitivity and specificity towards lead ions.

Case Study 2: Biological Staining

In a recent experiment, researchers used this compound to stain RNA within live cells. The fluorescent signal allowed for real-time imaging of RNA dynamics during cellular processes.

Mechanism of Action

The mechanism of action of 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

5-Iodo-1,2,3,3-Tetramethyl-3H-Indol-1-Ium Iodide
  • Structure : Replaces the methoxy group with an iodine atom.
  • Synthesis : Reacts 5-iodo-2,3,3-trimethyl-3H-indole with iodomethane at 80°C for 1.5 hours (72% yield) .
  • Applications : Used in spin-vibronic control of cyanine dyes and intersystem crossing studies. The iodine atom enhances spin-orbit coupling, making it suitable for photodynamic therapy applications .
  • Key Difference : The electron-withdrawing iodine reduces electron density on the indole ring compared to the methoxy group, altering absorption spectra (e.g., λmax shifts in cyanine dyes) .
5-Carboxy-1,2,3,3-Tetramethyl-3H-Indol-1-Ium Iodide
  • Structure : Substitutes methoxy with a carboxylic acid group.
  • Synthesis : Alkylation of a carboxy-substituted indole precursor with methyl iodide in toluene/acetonitrile (57% yield) .
  • Applications : Enhanced water solubility due to the carboxylic acid group, making it ideal for aqueous-phase sensor design .

Ionic Liquid Derivatives (IBILs)

1-(2-Carboxyethyl)-2,3,3-Trimethyl-3H-Indolium Iodide (IBIL-II)
  • Structure : Adds a carboxyethyl group at position 1.
2,3,3-Trimethyl-1-(Pyren-2-ylmethyl)-3H-Indolium Iodide (IBIL-III)
  • Structure : Incorporates a pyrene moiety at position 1.
  • Applications : Used in fluorescence-based sensors due to pyrene’s strong π-π stacking and emissive properties .

Cyanine Dye Precursors

1-Ethyl-2-[3-(1-Ethyl-3,3-Dimethylindolin-2-ylidene)propenyl]-3,3-Dimethyl-3H-Indolium Iodide
  • Structure : Ethyl groups replace methyl groups at positions 1 and 3.
  • Optical Properties: Shows λmax at 546 nm in methanol, compared to methoxy-substituted analogs, which typically absorb at longer wavelengths due to the electron-donating methoxy group .

Comparative Data Table

Compound Name Substituents Synthesis Yield Key Applications λmax (MeOH)
5-Methoxy-1,2,3,3-tetramethylindolium iodide 5-OCH3 57–72% Cyanine dyes, fluorescent probes 520–550 nm*
5-Iodo-1,2,3,3-tetramethylindolium iodide 5-I 72% Photodynamic therapy 500–530 nm*
1-Ethyl-3,3-dimethylindolium iodide 1-CH2CH3, 3-CH3 N/A Cyanine dyes 546 nm
IBIL-II (carboxyethyl derivative) 1-CH2CH2COOH N/A Corrosion inhibitors N/A

*Estimated based on analogous cyanine dye systems .

Research Findings and Implications

  • Electronic Effects : Methoxy groups enhance electron density, improving stability in oxidation-prone environments compared to halogenated analogs .
  • Synthetic Flexibility : Microwave-assisted synthesis (Route 2) offers higher reproducibility for the target compound compared to classical reflux methods .
  • Application-Specific Design : Ionic liquids (e.g., IBIL-III) demonstrate the importance of bulky aromatic substituents in tuning fluorescence quantum yields .

Biological Activity

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (CAS No. 5418-63-3) is an indolium compound exhibiting a range of biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆IN
  • Molecular Weight : 301.17 g/mol
  • Melting Point : 258°C (decomposes)
  • Solubility : Soluble in methanol (25 mg/mL) and other organic solvents.

The biological activity of 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound has shown potential as a natural antioxidant, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in food preservation and health supplements .
  • Pharmaceutical Applications : It serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders due to its unique structural properties .
  • Fluorescent Imaging : The compound is utilized in the preparation of fluorophore-dapagliflozin dyads for imaging and therapy related to diabetic liver and kidney damage.
  • Cyanide Detection : It acts as a selective derivatization reagent for cyanide, facilitating its detection in complex matrices such as blood and beverages .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantProtects against oxidative stress; potential use in health supplements
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disorders
Fluorescent ImagingUsed in imaging techniques for diabetic complications
Cyanide DetectionSelective reagent for detecting cyanide in various samples

Case Study: Antioxidant Development

In a study exploring the antioxidant properties of 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide, researchers evaluated its efficacy against oxidative stress markers in vitro. Results indicated significant reductions in reactive oxygen species (ROS) levels when treated with this compound, suggesting its potential role in preventing cellular damage caused by oxidative stress .

Case Study: Pharmaceutical Applications

Another investigation focused on the synthesis of novel compounds derived from 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide aimed at treating neurodegenerative diseases. The synthesized derivatives exhibited improved binding affinity to target receptors compared to existing drugs, highlighting the compound's utility in drug development .

Safety and Toxicology

While 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has promising applications, it is classified under several hazard categories:

  • Acute Toxicity : Harmful if swallowed (Category 4).
  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2).

Proper handling procedures should be followed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or alkylation of indole derivatives. For example, iodine-catalyzed reactions (10 mol% I₂ in MeCN at 40°C for 24 hours) yield 67% of analogous bis-indolylmethanes under optimized conditions . Key variables include catalyst type (e.g., FeCl₃ vs. I₂), solvent polarity, and temperature. Systematic optimization involves testing reagents (e.g., AlCl₃, p-TsOH) and monitoring yields via HPLC or NMR .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substitution patterns and methyl group environments. For example, quaternary methyl groups resonate at δ ~1.5–1.8 ppm in CDCl₃ .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with parameters a = 13.94 Å, b = 7.60 Å, c = 13.83 Å, and β = 113.0° confirm the indolium core and iodide counterion geometry . Data collection via Bruker SMART APEX diffractometers with multi-scan absorption correction is standard .

Q. How does the methoxy group at the 5-position influence reactivity in indolium salts?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the 3-position of the indole ring. This is validated by comparing reaction outcomes with non-methoxy analogs, where regioselectivity shifts. Computational studies (DFT) can map electron density distributions to predict reactive sites .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

  • Methodological Answer : Contradictions arise from impurities (e.g., residual solvents) or tautomerism. Strategies include:

  • Derivatization : Convert the compound to stable derivatives (e.g., trifluoroacetyl esters) for enhanced MS sensitivity, as seen with 5-methoxyindole-3-acetic acid analogs .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous peaks with adjacent carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 163.17 for [M⁺]) to rule out adducts .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : FeCl₃ at 40°C increases yields to 67% for similar indolium salts compared to AlCl₃ (10%) or p-TsOH (5%) .
  • Solvent Optimization : Polar aprotic solvents (MeCN) enhance iodide ion dissociation, critical for quaternization .
  • Continuous Flow Systems : Automate reagent mixing and temperature control to reduce side reactions like over-alkylation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding to targets (e.g., 1-deoxy-D-xylulose-5-phosphate synthase). Parameters include van der Waals radii and electrostatic potentials derived from crystallographic data .
  • MD Simulations : Assess stability of indolium-enzyme complexes over 100-ns trajectories, monitoring RMSD values (<2.0 Å indicates stable binding) .

Q. What are the key challenges in analyzing degradation products under acidic/basic conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Use C18 columns (ACN/H₂O gradient) to separate demethylated or hydrolyzed products (e.g., 5-hydroxyindole derivatives).
  • Stability Studies : Incubate the compound at pH 2–12 (37°C, 24 hours) and track degradation kinetics. For example, acidic conditions may cleave methoxy groups, forming quinone-like intermediates .

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